molecular formula C7H10N2O4 B2369890 Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate CAS No. 1218133-58-4

Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate

Cat. No. B2369890
CAS RN: 1218133-58-4
M. Wt: 186.167
InChI Key: HLRMLOMCTUNDRT-UHFFFAOYSA-N
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Description

“Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate” is a chemical compound with the CAS Number: 1218133-58-4 . Its IUPAC name is methyl [(2,5-dioxo-3-pyrrolidinyl)amino]acetate . The compound has a molecular weight of 186.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O4/c1-13-6(11)3-8-4-2-5(10)9-7(4)12/h4,8H,2-3H2,1H3,(H,9,10,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate” is an oil at room temperature . The compound should be stored at 4 degrees Celsius .

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that have been studied for their anticonvulsant and anticholinesterase activities

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets to induce changes that could lead to its observed effects . More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Related compounds have been shown to influence various pathways, potentially leading to their observed effects

Result of Action

Structurally similar compounds have been associated with anticonvulsant and anticholinesterase activities , suggesting potential therapeutic applications. More research is required to fully understand the effects of this compound at the molecular and cellular levels.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . This indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation.

Future Directions

The promising in vivo activity profile and drug-like properties of related compounds make them interesting candidates for further preclinical development . The search for new, more effective, and/or safer therapeutics continues, and “Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate” could potentially play a role in this research .

properties

IUPAC Name

methyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-13-6(11)3-8-4-2-5(10)9-7(4)12/h4,8H,2-3H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRMLOMCTUNDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218133-58-4
Record name methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate
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